2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine
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Overview
Description
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
The synthesis of 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 5-ethylpyrimidine and piperidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Synthetic Routes: The synthetic route may involve a series of steps including nucleophilic substitution, cyclization, and oxidation reactions to form the desired pyrimidine derivative.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents to form substituted pyrimidine derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO). Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Scientific Research Applications
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with nucleic acids to exert its effects.
Comparison with Similar Compounds
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine can be compared with other similar compounds such as:
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]quinoxaline: This compound has a quinoxaline ring instead of a pyrimidine ring, which may result in different biological activities and properties.
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine: The presence of a trifluoromethyl group can enhance the compound’s stability and bioavailability.
Properties
IUPAC Name |
2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-3-13-10-18-16(19-11-13)22-14-5-8-21(9-6-14)15-17-7-4-12(2)20-15/h4,7,10-11,14H,3,5-6,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYLFVKXMHAUNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=CC(=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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